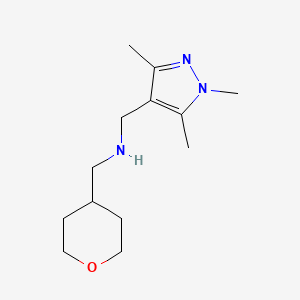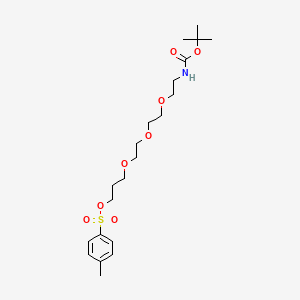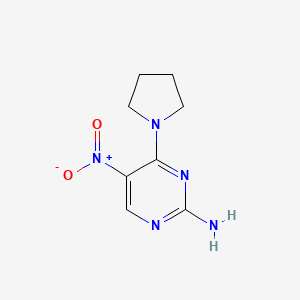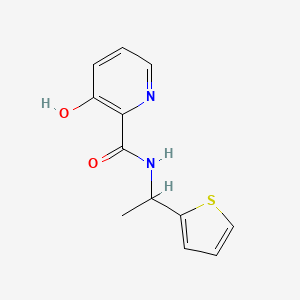
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide is a compound that features a picolinamide backbone with a hydroxy group at the 3-position and a thiophen-2-yl ethyl substituent at the nitrogen atom. This compound is part of a broader class of heterocyclic compounds that exhibit significant biological and chemical properties, making them valuable in various scientific and industrial applications.
準備方法
The synthesis of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid, which is converted to picolinamide through an amidation reaction.
Substitution Reaction: The picolinamide is then subjected to a substitution reaction with 1-(thiophen-2-yl)ethylamine to introduce the thiophen-2-yl ethyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation at the 3-position to yield this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the thiophen-2-yl ethyl substituent.
Substitution: The thiophen-2-yl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The hydroxy group and the thiophen-2-yl ethyl substituent allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(1-(phenyl)ethyl)picolinamide: This compound has a phenyl group instead of a thiophen-2-yl group, which alters its electronic properties and biological activity.
3-Hydroxy-N-(1-(pyridin-2-yl)ethyl)picolinamide: The pyridin-2-yl group provides different binding characteristics and reactivity compared to the thiophen-2-yl group.
3-Hydroxy-N-(1-(furan-2-yl)ethyl)picolinamide: The furan-2-yl group introduces different electronic and steric effects, impacting the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
3-hydroxy-N-(1-thiophen-2-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8(10-5-3-7-17-10)14-12(16)11-9(15)4-2-6-13-11/h2-8,15H,1H3,(H,14,16) |
InChIキー |
VEBNHZUYNSIFGC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
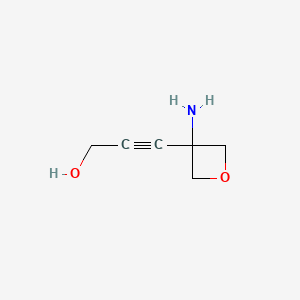
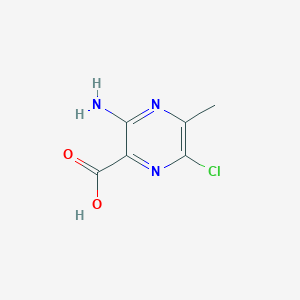

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
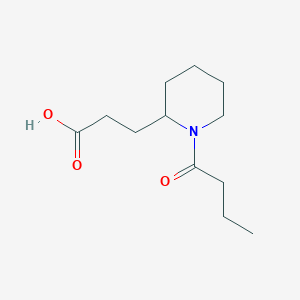
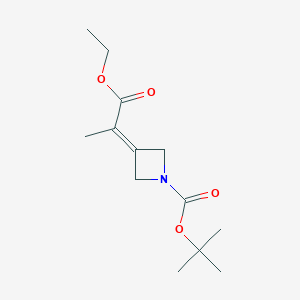
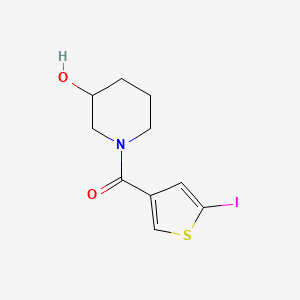
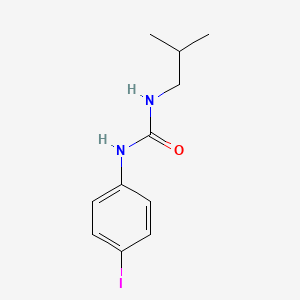
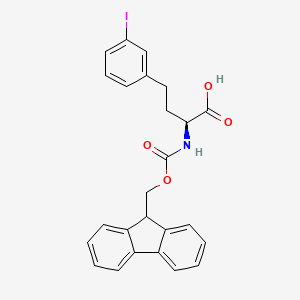
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
